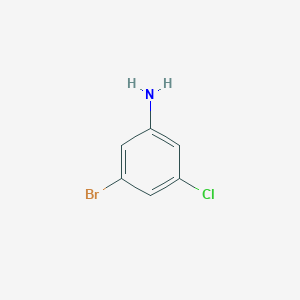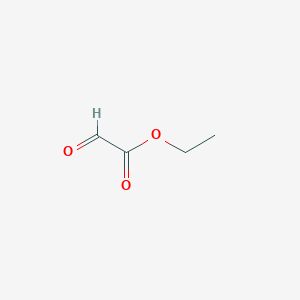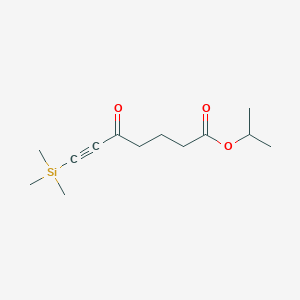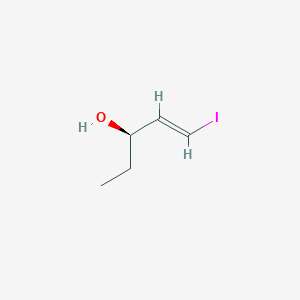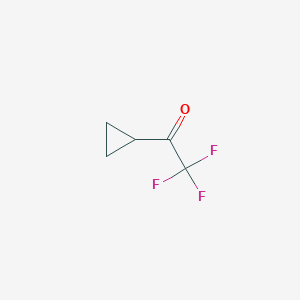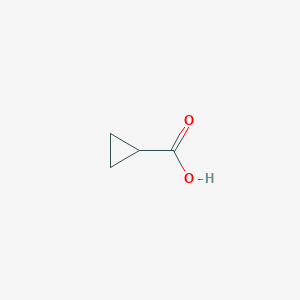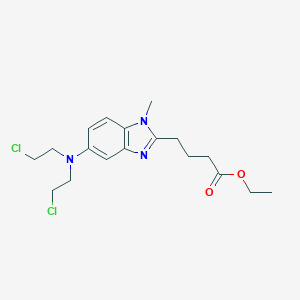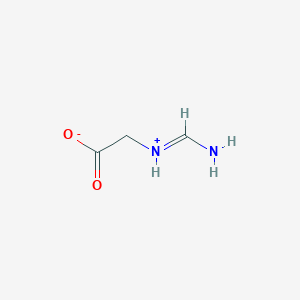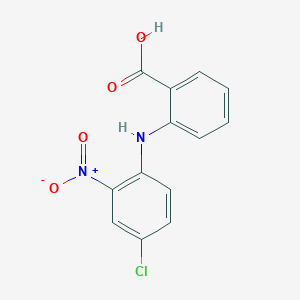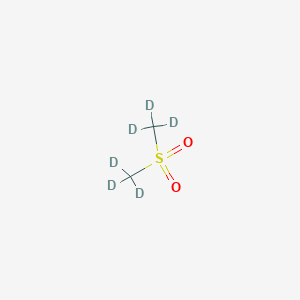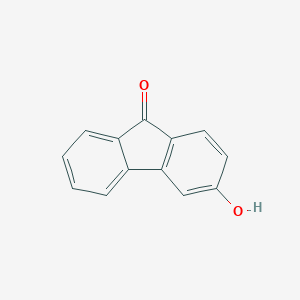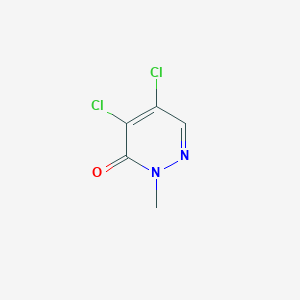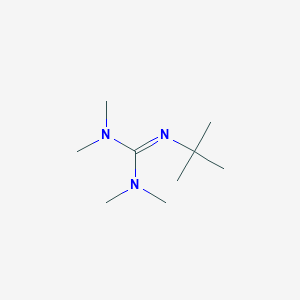
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is a chemical compound primarily investigated for its potential in medicinal chemistry. Research has focused on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of derivatives of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid has been a subject of study. For instance, Song et al. (2009) reported the synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, highlighting their potential antibacterial activities (Song et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid and its derivatives has been characterized using various techniques such as NMR, ESI mass spectra, and elemental analyses. These studies provide insights into the three-dimensional structure and conformational preferences of the compound (Song et al., 2009).
Chemical Reactions and Properties
Research has explored the chemical reactions and properties of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid derivatives. This includes their reactions under various conditions and their biological activities, such as antibacterial properties (Song et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Synthesis
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities. These derivatives showcased enhanced antibacterial properties against strains like Bacillus subtilis and Staphylococcus aureus compared to their related compounds. Notably, certain derivatives exhibited significant antibacterial activities, surpassing those of well-known antibiotics like Penicillin G and Kanamycin B, especially against Pseudomonas aeruginosa (Song et al., 2009).
Peptide Synthesis
The compound has been utilized in the synthesis of dipeptide 4-nitroanilides, incorporating non-proteinogenic amino acids. This process involved convenient methods like the isocyanate method and the mixed anhydride procedure, allowing for the generation of amino acid 4-nitroanilides and their extension to dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Anticancer Agent Synthesis
Functionalized amino acid derivatives using 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds demonstrated notable cytotoxicity, particularly against ovarian and oral cancers, highlighting their potential as frameworks for designing new anticancer agents (Kumar et al., 2009).
Protease Inhibitor Synthesis
This compound has been a crucial intermediate in the synthesis of peptides containing a trifluoromethyl ketone group, which exhibited inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro). Such peptides could have implications in the treatment or prevention of diseases caused by coronaviruses (Sydnes et al., 2006).
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAOMDJJZKWOPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1COCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182783 |
Source


|
| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid | |
CAS RN |
1253789-16-0 |
Source


|
| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

